Adatanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

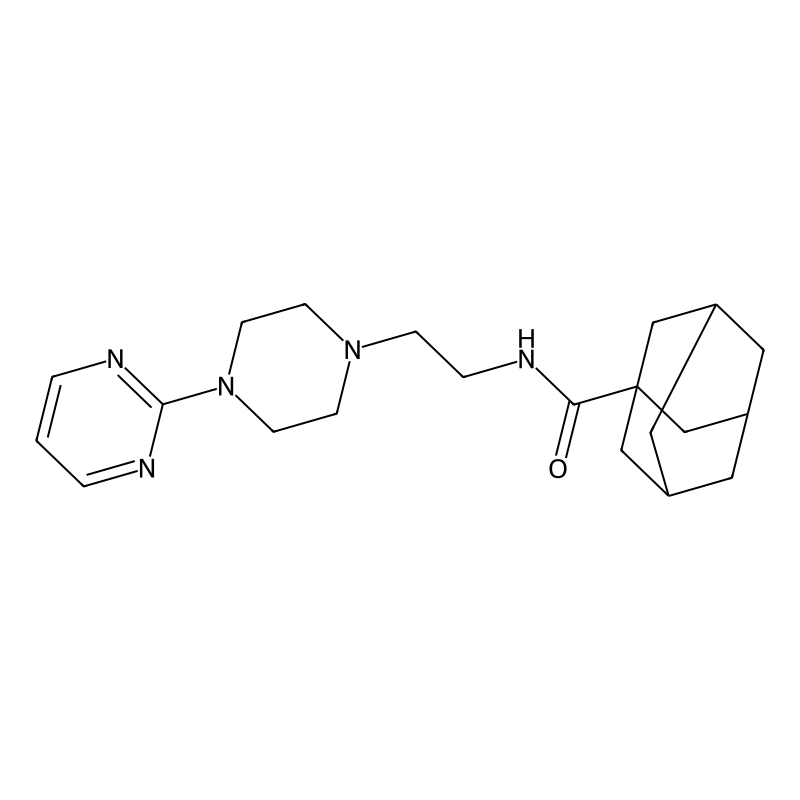

Adatanserin is a novel compound classified as an adamantyl aryl- and heteroarylpiperazine derivative. It is primarily recognized for its dual activity as a serotonin 5-HT1A agonist and a serotonin 5-HT2 antagonist. This unique pharmacological profile positions Adatanserin as a potential candidate for treating anxiety and depressive disorders, as it may help modulate serotonin pathways in the brain, which are crucial for mood regulation and anxiety response .

- Formation of 2-(1-piperazinyl)pyrimidine: This reaction involves the interaction of 2-chloropyrimidine with piperazine, leading to the formation of an intermediate compound that is pivotal in synthesizing Adatanserin .

- Thionation: Adatanserin can react with Lawesson's reagent in toluene/triethylamine to produce thioadatanserin.

- Alkylation Reactions: In the synthesis of thioadatanserin, tandem double alkylation occurs with methyl iodide and benzyl bromide in sodium hydride/tetrahydrofuran, resulting in novel dialkylated products .

Adatanserin exhibits significant biological activity through its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT1A receptor, which is involved in anxiety regulation, and as an antagonist at the 5-HT2 receptor, which has implications for mood disorders. In vivo studies have demonstrated its efficacy in models of serotonin syndrome, indicating its potential therapeutic benefits in managing anxiety and depression .

The synthesis of Adatanserin involves several steps:

- Initial Reaction: The reaction between 2-chloropyrimidine and piperazine forms the key intermediate.

- Subsequent Modifications: This intermediate can undergo further reactions, such as alkylation or thionation, to yield Adatanserin or its derivatives.

- Purification: The final product is typically purified through methods such as recrystallization or chromatography to ensure high purity for biological testing .

Adatanserin's primary applications lie in the fields of psychiatry and neurology due to its serotonergic activity. Potential therapeutic uses include:

- Treatment of anxiety disorders

- Management of depressive disorders

- Possible applications in other neuropsychiatric conditions where serotonin modulation is beneficial .

Studies on the interactions of Adatanserin with various receptors have revealed its complex pharmacological profile. Notably, it shows:

- Serotonergic Interactions: Its dual action on serotonin receptors suggests potential for synergistic effects in treating mood disorders.

- Safety Profile: Preliminary studies indicate a favorable safety profile, although comprehensive clinical trials are necessary to establish long-term effects and interactions with other medications .

Adatanserin shares structural and functional similarities with several other compounds that target serotonin receptors. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| Thioadatanserin | Derivative of Adatanserin | Serotonin receptor modulation | Contains sulfur atom; modified alkylation |

| Buspirone | Azaspirodecanedione | 5-HT1A agonist | Primarily anxiolytic; less potent at 5-HT2 |

| Flibanserin | Piperazine derivative | 5-HT1A agonist; 5-HT2A antagonist | Specifically developed for hypoactive sexual desire disorder |

| Vilazodone | Serotonin reuptake inhibitor | 5-HT1A agonist | Combines reuptake inhibition with receptor agonism |

Adatanserin stands out due to its unique combination of both agonistic and antagonistic properties at different serotonin receptors, potentially offering a broader therapeutic window compared to other compounds that primarily focus on either action alone .

Primary Synthetic Route

The synthesis of Adatanserin follows a well-established five-step synthetic pathway that has been extensively documented in medicinal chemistry literature [1] [2]. The overall synthetic strategy involves the sequential construction of the pyrimidine-piperazine core followed by linker attachment and final coupling with the adamantane carboxamide moiety.

The initial step involves nucleophilic aromatic substitution between 2-chloropyrimidine and piperazine under alkaline conditions [2] [3]. This reaction proceeds through an addition-elimination mechanism where the electron-deficient pyrimidine ring facilitates nucleophilic attack by the piperazine nitrogen. The reaction typically employs potassium carbonate as a base in aqueous medium at elevated temperatures (60-65°C), achieving yields of approximately 88% [3]. The mechanism involves initial nucleophilic addition to form a Meisenheimer complex intermediate, followed by elimination of chloride to restore aromaticity and generate 2-(1-piperazinyl)pyrimidine [4] [3].

| Reaction Step | Starting Material | Reagent | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Chloropyrimidine | Piperazine/K₂CO₃ | 2-(1-Piperazinyl)pyrimidine | 88% |

| 2 | 2-(1-Piperazinyl)pyrimidine | N-(2-Bromoethyl)phthalimide | Alkylated intermediate | Good |

| 3 | Phthalimide intermediate | Hydrazine | Primary amine | High |

| 4 | Primary amine | Adamantane-1-carboxylic acid chloride | Adatanserin | Good |

The second critical step involves alkylation of the piperazine nitrogen with N-(2-bromoethyl)phthalimide [1] [2]. This reaction proceeds through an SN2 mechanism, where the nucleophilic piperazine nitrogen attacks the electrophilic carbon adjacent to the bromine leaving group. The phthalimide group serves as a protected amine functionality, preventing side reactions and ensuring regioselective alkylation.

Subsequent deprotection of the phthalimide group employs hydrazine under mild conditions [2]. This reaction involves nucleophilic attack by hydrazine on the carbonyl carbon of the phthalimide ring system, leading to ring opening and liberation of the primary amine functionality. The mechanism proceeds through formation of a tetrahedral intermediate followed by elimination to generate the free amine.

The final amide bond formation utilizes 1-adamantanecarboxylic acid chloride or the corresponding carboxylic acid with coupling reagents [1] [2]. When using the acid chloride, the reaction proceeds through nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that eliminates hydrochloric acid to yield the desired carboxamide product.

Alternative Synthetic Approaches

Recent synthetic developments have explored thioadatanserin derivatives through thionation chemistry [5] [6]. Thionation of adatanserin hydrochloride with Lawesson's reagent in toluene/triethylamine mixture afforded thioadatanserin in 84-90% isolated yield [6]. This reaction proceeds through a thiophilic mechanism where Lawesson's reagent selectively converts the carbonyl oxygen to sulfur while maintaining the overall molecular framework.

Subsequent tandem double alkylation of thioadatanserin with methyl iodide and benzyl bromide in sodium hydride/tetrahydrofuran produced novel dialkylated products [6]. The reaction mechanism involves initial deprotonation of the thiocarbonyl hydrogen followed by nucleophilic attack on the alkyl halides, generating structurally diverse analogues for structure-activity relationship studies.

Role of Adamantane and Piperazine Moieties in Molecular Design

Adamantane Structural Contributions

The adamantane scaffold serves multiple critical functions in the molecular architecture of Adatanserin [1] [7] [8]. This rigid tricyclic cage structure contributes significantly to the compound's lipophilicity, with calculated log P values ranging from 3.8 to 4.2 [9]. The high degree of symmetry and conformational rigidity of adamantane enhances membrane permeability and facilitates blood-brain barrier penetration, essential properties for central nervous system activity [10] [9].

The adamantane framework exhibits exceptional thermal and chemical stability due to its diamond-like structure [11]. This stability translates to enhanced metabolic resistance and prolonged half-life in biological systems. The lipophilic nature of adamantane also promotes favorable hydrophobic interactions with receptor binding sites, particularly with aromatic amino acid residues in the transmembrane domains of serotonin receptors [10].

Crystallographic studies of related adamantane-piperazine compounds reveal that the adamantane cage adopts consistent spatial orientations that optimize receptor binding interactions [12] [13]. The geometric constraints imposed by the adamantane structure ensure predictable molecular conformations that facilitate structure-based drug design approaches.

Piperazine Ring System Properties

The piperazine moiety functions as a crucial pharmacophore that directly influences receptor binding affinity and selectivity [1] [7] [4]. The six-membered diamine heterocycle adopts a chair-like conformation that positions the nitrogen atoms in optimal orientations for hydrogen bonding interactions with receptor sites [6] [4].

The basicity of the piperazine nitrogen atoms (pKa approximately 9.8 for unsubstituted piperazine) ensures protonation under physiological conditions, facilitating ionic interactions with acidic amino acid residues in receptor binding pockets [4] [13]. This ionization state is particularly important for interactions with aspartate and glutamate residues commonly found in G-protein coupled receptor active sites.

The substitution pattern on the piperazine ring significantly influences both binding affinity and functional selectivity [1] [4]. The pyrimidine substituent at the 4-position of piperazine in Adatanserin provides additional aromatic contacts and hydrogen bonding opportunities with receptor binding sites. The electron-deficient nature of the pyrimidine ring also modulates the electron density distribution across the piperazine system, fine-tuning binding interactions.

Linker Region Optimization

The ethylamide linker connecting the piperazine and adamantane moieties provides optimal spatial positioning for dual receptor interactions [1]. The two-carbon chain length allows sufficient flexibility for conformational adaptation while maintaining the geometric constraints necessary for high-affinity binding. Molecular modeling studies suggest that this linker length positions the adamantane and piperazine pharmacophores at optimal distances for simultaneous interaction with distinct binding subsites.

The amide functionality within the linker contributes additional hydrogen bonding capabilities and influences the overall conformational preferences of the molecule [1]. The planar geometry of the amide bond restricts rotation around the C-N bond, constraining the molecule to more defined conformational states that enhance binding specificity.

Structure-Activity Relationship (SAR) Studies for Serotonergic Affinity

Comparative Binding Affinity Analysis

Extensive structure-activity relationship studies have revealed critical molecular features required for optimal serotonergic receptor interactions [1] [14] [15]. Adatanserin (compound 9) demonstrates exceptional binding affinity for 5-hydroxytryptamine 1A receptors with a Ki value of 1 nM, while maintaining moderate affinity for 5-hydroxytryptamine 2 receptors (Ki = 73 nM for 5-hydroxytryptamine 2A and 75 nM for 5-hydroxytryptamine 2C) [1] [14].

| Compound | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | D₂ Ki (nM) | Functional Activity |

|---|---|---|---|---|---|

| Adatanserin | 1 | 73 | 75 | 708 | Partial agonist/Antagonist |

| Compound 1 (ester) | 8 | >1000 | >1000 | 708 | Inactive in vivo |

| Compound 13 | 1 | 75 | ND | ND | Active in vivo |

| Thioadatanserin | 6.7 | 62.3 | >3333 | ND | Partial agonist/Antagonist |

The structural comparison between Adatanserin and compound 1 reveals the critical importance of the amide versus ester linkage [1]. While both compounds exhibit similar 5-hydroxytryptamine 1A binding affinity (1 nM versus 8 nM), compound 1 lacks significant in vivo activity in serotonergic behavioral models. This discrepancy suggests that the amide functionality provides superior pharmacokinetic properties or enhanced receptor activation compared to the ester linkage.

Heteroaryl Substitution Effects

Systematic variation of the heteroaryl substituent on the piperazine ring has provided valuable insights into binding determinants [1] [14]. Compound 13, featuring a 2-methoxyphenyl substituent instead of the pyrimidine ring, maintains equivalent 5-hydroxytryptamine 1A binding affinity (Ki = 1 nM) while showing comparable 5-hydroxytryptamine 2 receptor affinity (Ki = 75 nM) [1].

The pyrimidine ring system in Adatanserin offers several advantages over alternative heteroaryl groups [1] [4]. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring provide multiple hydrogen bonding acceptor sites that can engage with receptor binding pocket residues. The electron-deficient nature of pyrimidine also facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine and tryptophan.

Studies with various heteroaryl substitutions have identified compounds 23, 33, 34, and 43 as exhibiting high affinity for 5-hydroxytryptamine 1A receptors [1] [14]. These compounds demonstrate that the heteroaryl binding pocket can accommodate diverse ring systems while maintaining high affinity, provided that appropriate hydrogen bonding and aromatic interaction capabilities are preserved.

Adamantane Core Modifications

The adamantane carboxamide moiety has proven to be essential for optimal receptor binding and functional activity [1]. Replacement of the adamantane group with alternative lipophilic substituents typically results in significant loss of binding affinity, suggesting that the specific geometric and electronic properties of adamantane are crucial for receptor recognition.

The carboxamide linkage between adamantane and the ethylpiperazine chain provides optimal hydrogen bonding geometry for receptor interactions [1] [13]. The ability of the amide nitrogen and oxygen to serve as both hydrogen bond donors and acceptors enhances binding affinity through multiple receptor contact points.

Molecular dynamics simulations of Adatanserin binding to serotonin receptors have identified key interaction patterns [16]. The adamantane cage engages in extensive hydrophobic interactions with transmembrane helical regions, while the piperazine nitrogen forms ionic bonds with acidic residues such as aspartate. The pyrimidine ring participates in π-π stacking interactions with aromatic residues in the binding pocket.

Selectivity Determinants

The dual 5-hydroxytryptamine 1A partial agonist and 5-hydroxytryptamine 2 antagonist profile of Adatanserin represents a unique pharmacological signature that contributes to its anxiolytic and antidepressant potential [1] [17]. This selectivity pattern arises from specific molecular recognition elements that favor different binding modes at distinct receptor subtypes.

The high selectivity over dopamine D2 receptors (Ki = 708 nM versus 1 nM for 5-hydroxytryptamine 1A) demonstrates the importance of receptor-specific binding pocket complementarity [1]. The larger binding cavity and different amino acid composition of D2 receptors cannot optimally accommodate the Adatanserin molecular framework, resulting in significantly reduced affinity.

Comparative analysis with thioadatanserin reveals that sulfur substitution maintains 5-hydroxytryptamine 1A partial agonist activity (EC₅₀ = 6.7 nM) while enhancing selectivity over 5-hydroxytryptamine 2C receptors (IC₅₀ > 3333 nM) [6]. This modification demonstrates how subtle structural changes can fine-tune receptor selectivity profiles while preserving primary pharmacological activities.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Wikipedia

Dates

2: Gu M, Lim HK. An intelligent data acquisition system for simultaneous screening of microsomal stability and metabolite profiling by liquid chromatography/mass spectrometry. J Mass Spectrom. 2001 Sep;36(9):1053-61. PubMed PMID: 11599083.

3: Lim HK, Chan KW, Sisenwine S, Scatina JA. Simultaneous screen for microsomal stability and metabolite profile by direct injection turbulent-laminar flow LC-LC and automated tandem mass spectrometry. Anal Chem. 2001 May 1;73(9):2140-6. PubMed PMID: 11354502.

4: Abou-Gharbia MA, Childers WE Jr, Fletcher H, McGaughey G, Patel U, Webb MB, Yardley J, Andree T, Boast C, Kucharik RJ Jr, Marquis K, Morris H, Scerni R, Moyer JA. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents. J Med Chem. 1999 Dec 16;42(25):5077-94. PubMed PMID: 10602693.

5: Lim HK, Stellingweif S, Sisenwine S, Chan KW. Rapid drug metabolite profiling using fast liquid chromatography, automated multiple-stage mass spectrometry and receptor-binding. J Chromatogr A. 1999 Jan 29;831(2):227-41. PubMed PMID: 10070764.

6: Kleven MS, Koek W. Pharmacological characterization of in vivo properties of putative mixed 5-HT1A agonist/5-HT2A/2C antagonist anxiolytics. I. Antipunishment effects in the pigeon. J Pharmacol Exp Ther. 1996 Feb;276(2):388-97. PubMed PMID: 8632301.

7: Singh A, Lucki I. Antidepressant-like activity of compounds with varying efficacy at 5-HT1A receptors. Neuropharmacology. 1993 Apr;32(4):331-40. PubMed PMID: 8497336.